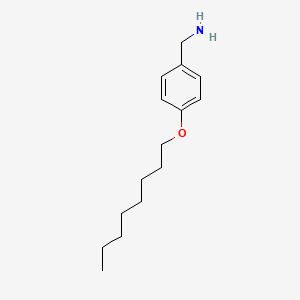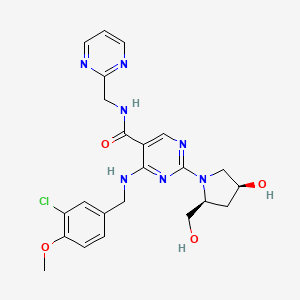
4-(S)-Hydroxypyrrolidinylavanafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of avanafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The addition of the 4-(S)-hydroxypyrrolidinyl group to avanafil enhances its chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S)-hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring and its subsequent attachment to the avanafil core. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-(S)-Hydroxypyrrolidinylavanafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s efficacy or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.
科学的研究の応用
4-(S)-Hydroxypyrrolidinylavanafil has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme inhibition.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the treatment of cardiovascular diseases and erectile dysfunction.
Industry: Its unique properties make it a candidate for use in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the body. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of avanafil, but the addition of the 4-(S)-hydroxypyrrolidinyl group may enhance its efficacy and selectivity.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(S)-Hydroxypyrrolidinylavanafil include other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic profiles.
Uniqueness
The uniqueness of this compound lies in its modified structure, which may offer advantages in terms of potency, selectivity, and reduced side effects compared to other PDE5 inhibitors. Its distinct chemical properties make it a valuable compound for further research and development.
特性
分子式 |
C23H26ClN7O4 |
|---|---|
分子量 |
499.9 g/mol |
IUPAC名 |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1 |
InChIキー |
STICMRYZQZNHAV-HOTGVXAUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@H](C[C@H]4CO)O)Cl |
正規SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


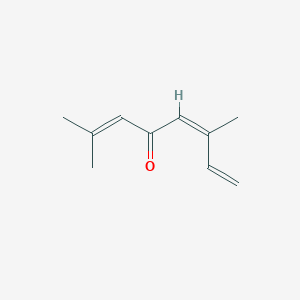

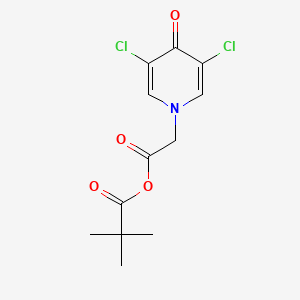
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
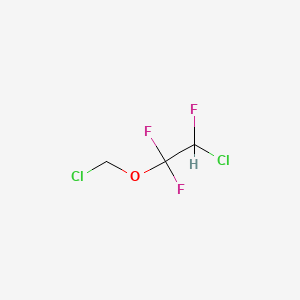
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
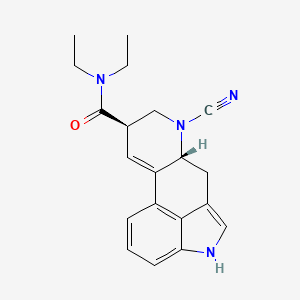
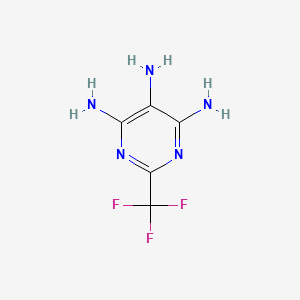
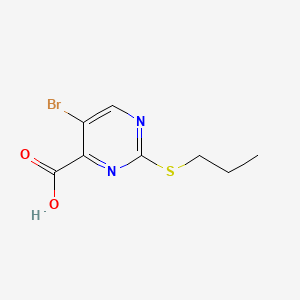
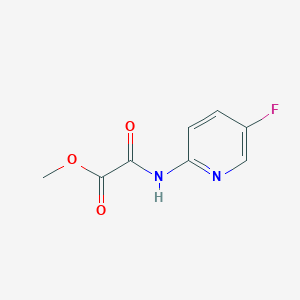
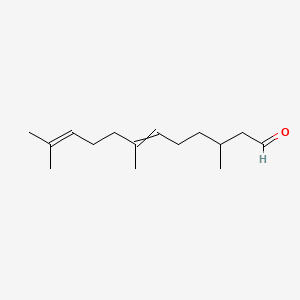

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
